molecular formula C18H19N3O4S B021103 p-Hydroxy rosiglitazone CAS No. 257883-22-0

p-Hydroxy rosiglitazone

Numéro de catalogue B021103
Numéro CAS: 257883-22-0
Poids moléculaire: 373.4 g/mol
Clé InChI: AGQGGZNSVNKGDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

P-Hydroxy rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione antidiabetic drug . Rosiglitazone is used to treat a type of diabetes mellitus called type 2 diabetes. It may be used alone or with other medicines such as metformin or sulfonylurea agents . Rosiglitazone is used together with a proper diet and exercise to help control blood sugar levels .


Synthesis Analysis

In a study, two structurally diverse novel glitazones were designed and synthesized for activation of central PGC-1α signaling through stimulation of PPAR-γ receptor . The designed two glitazones were synthesized and structurally analyzed .


Chemical Reactions Analysis

Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone and p-Hydroxy rosiglitazone . In humans, CYP2C8 appears to have a major role in Rosiglitazone metabolism .

Applications De Recherche Scientifique

Application in Alzheimer’s Disease Research

Specific Scientific Field

Neuroscience and Neurodegenerative Diseases

Summary of the Application

Rosiglitazone, the parent compound of 5-Hydroxy Rosiglitazone, has been explored for its potential to treat Alzheimer’s Disease (AD) through the modulation of Brain-Derived Neurotrophic Factor (BDNF) . This is due to the observed similarities in pathological hallmarks, molecular pathways, and comorbidity between AD and type 2 diabetes mellitus (T2DM) .

Methods of Application or Experimental Procedures

In cellular and rodent models of T2DM-associated cognitive decline and AD, Rosiglitazone has been reported to improve cognitive impairment and reverse AD-like pathology . Another study investigated the neuroprotective potential of Rosiglitazone embedded in a nanocarrier system on a Streptozotocin (STZ) induced mice model of AD .

Results or Outcomes

Although results from human clinical trials have not been promising, Rosiglitazone provided significant improvements in cellular and animal models of Alzheimer’s disease . The nano-formulated Rosiglitazone induced better neuroprotective efficacy than its free drug treatment on the animal model of AD .

Application in Cardiovascular Risk Research

Specific Scientific Field

Cardiovascular Medicine

Summary of the Application

Rosiglitazone has been studied for its effects on cardiovascular risk and mortality .

Methods of Application or Experimental Procedures

A systematic review and meta-analysis of the effects of Rosiglitazone treatment on cardiovascular risk and mortality were conducted using multiple data sources and varying analytical approaches .

Results or Outcomes

The specific results or outcomes of this research are not detailed in the source .

Safety And Hazards

Rosiglitazone, the parent drug of p-Hydroxy rosiglitazone, has been associated with an increased risk of myocardial ischemia . In 2011, rosiglitazone was restricted given its apparent relationship with increased heart attack risk .

Orientations Futures

Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.

Propriétés

IUPAC Name

5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQGGZNSVNKGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432067
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxy rosiglitazone

CAS RN

257883-22-0
Record name p-Hydroxy rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Hydroxy rosiglitazone
Reactant of Route 2
p-Hydroxy rosiglitazone
Reactant of Route 3
p-Hydroxy rosiglitazone
Reactant of Route 4
p-Hydroxy rosiglitazone
Reactant of Route 5
p-Hydroxy rosiglitazone
Reactant of Route 6
p-Hydroxy rosiglitazone

Citations

For This Compound
11
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
… , N-desmethyl and p-hydroxy rosiglitazone, in human plasma. … /z 374.1 → 151.1 for p-hydroxy rosiglitazone, and m/z 361.1 … desmethyl rosiglitazone, and p-hydroxy rosiglitazone were 1–…
Number of citations: 16 www.sciencedirect.com
SH Ahn - core.ac.uk
… Rosiglitazone is known to be metabolized by CYP2C8 or CYP2C9 and biotransformed into N-desmethyl rosiglitazone (N-Dm-RSG) and p-hydroxy rosiglitazone (p-OHRSG)[3]. Several …
Number of citations: 2 core.ac.uk
LA Calixto, ARM de Oliveira, VAP Jabor… - European journal of drug …, 2011 - Springer
… Kim KB, Lee DJ, Yeo CW, Shin JG, Bae SK (2009) Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human …
Number of citations: 7 link.springer.com
X Ye, M Tang, J Liu, X Wang, L Ma, H Zheng… - … of pharmaceutical and …, 2011 - Elsevier
… Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass …
Number of citations: 7 www.sciencedirect.com
K Haraya, M Kato, K Chiba, Y Sugiyama - Drug Metabolism and …, 2017 - Elsevier
Inter-individual variability in pharmacokinetics can lead to unexpected side effects and treatment failure, and is therefore an important factor in drug development. CYP2C8 is a major …
Number of citations: 5 www.sciencedirect.com
M Hefnawy, N Algrain, M Abounassif… - Current Analytical …, 2015 - ingentaconnect.com
In this research, greener chromatography employing a more eco-friendly microemulsion mobile phase was utilized for the analysis of rosiglitazone (ROS) and glimepiride (GLM) in rat …
Number of citations: 3 www.ingentaconnect.com
DY Cho, SH Bae, JK Lee, YW Kim, BT Kim… - Drug Metabolism and …, 2014 - ASPET
… Bupropion, dextromethorphan, 6-hydroxy bupropion, 6-hydroxychlorzoxazone, 7-hydroxycoumarin, 4′-hydroxymephenytoin, 1′-hydroxymidazolam, p-hydroxy rosiglitazone, 4-…
Number of citations: 24 dmd.aspetjournals.org
RA Simoes, LA Calixto… - Current Pharmaceutical …, 2011 - ingentaconnect.com
Hypoglycemic drugs are popular for the treatment of Type-2 diabetes. In general, they are administered in oral doses daily and are widely biotransformed in the body. A large number of …
Number of citations: 1 www.ingentaconnect.com
N Shih - 2012 - dam-oclc.bac-lac.gc.ca
The nuclear receptor (NR) superfamily is a group of transcription factors that regulate genes involved in many biological processes such as development, reproduction and metabolic …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
LA Calixto - 2012 - teses.usp.br
… A highperformance liquid chromatography (HPLC) method with UV detection at 245 nm was developed to analyze RSG and the main metabolites, p-hydroxy rosiglitazone (ρOH-R) e N-…
Number of citations: 1 www.teses.usp.br

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.